
1,2-Cyclohexanediamine, 4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediamine, 4-ethyl-: is an organic compound that belongs to the class of cyclohexanediamines It is characterized by a cyclohexane ring with two amino groups (-NH2) attached to the first and second carbon atoms, and an ethyl group (-C2H5) attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, 4-ethyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-ethyl-1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another method involves the reductive amination of 4-ethylcyclohexanone with ammonia (NH3) in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, 4-ethyl- typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation units allows for efficient and scalable production. Catalysts such as Raney nickel (Ni) or platinum (Pt) are often employed to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanediamine, 4-ethyl- undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkylated derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediamine, 4-ethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanediamine, 4-ethyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanediamine, 4-ethyl- can be compared with other similar compounds to highlight its uniqueness:
1,2-Cyclohexanediamine: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
1,4-Cyclohexanediamine: Has amino groups on the first and fourth carbon atoms, leading to different spatial arrangement and properties.
4-Ethylcyclohexanone: Contains a ketone group instead of amino groups, resulting in different chemical behavior and applications.
These comparisons illustrate the unique structural features and properties of 1,2-Cyclohexanediamine, 4-ethyl-, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91301-62-1 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
4-ethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3 |
InChI-Schlüssel |
FQXNPLMUQMVWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


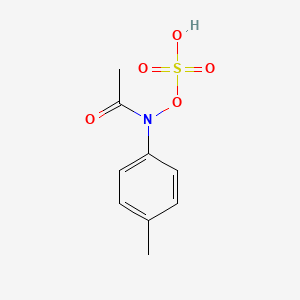
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

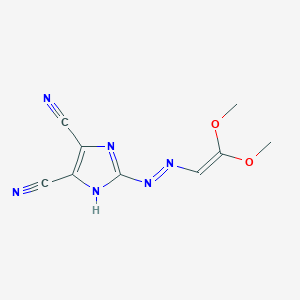
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
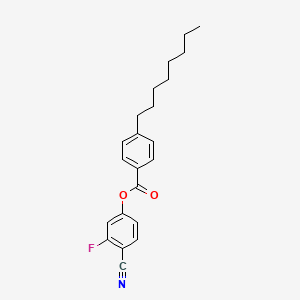
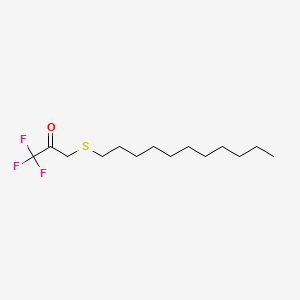
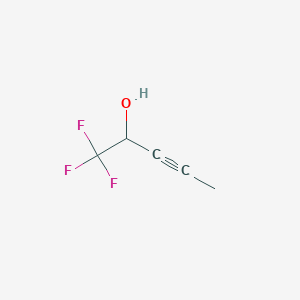
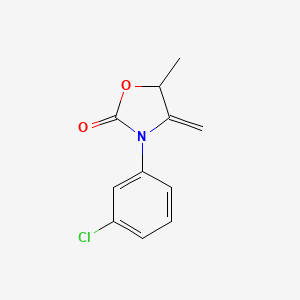
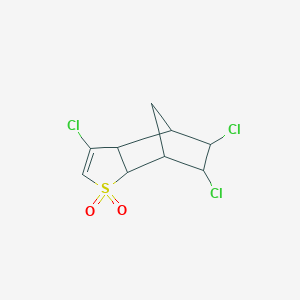
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
